Cholesterol Biosynthesis Inhibition: Allicin Demonstrates 3.8-Fold Greater Potency Than Diallyl Disulfide and 26.5-Fold Greater Than Allyl Mercaptan
In a head-to-head comparison using primary rat hepatocyte cultures, allicin exhibited the most potent inhibition of [14C]acetate labeling of cholesterol, with an EC50 of 17±2 µM. This represents a 3.8-fold greater potency than diallyl disulfide (DADS, EC50 = 64±7 µM) and a 26.5-fold greater potency than allyl mercaptan (AM, EC50 = 450±20 µM). The study authors explicitly concluded that the superior efficacy of allicin argues against the possibility that its degradation products (DADS or AM) mediate its cholesterol-lowering effects [1]. This direct, head-to-head comparative data establishes a clear hierarchy of potency among garlic-derived organosulfur compounds that cannot be inferred from structural similarity alone.
| Evidence Dimension | Inhibition of [14C]acetate labeling of cholesterol (EC50) |
|---|---|
| Target Compound Data | 17±2 µM (allicin) |
| Comparator Or Baseline | Diallyl disulfide: 64±7 µM; Allyl mercaptan: 450±20 µM |
| Quantified Difference | Allicin is 3.8-fold more potent than DADS; 26.5-fold more potent than AM |
| Conditions | Primary rat hepatocyte cultures; [14C]acetate labeling assay |
Why This Matters
This quantitative potency hierarchy is essential for researchers designing cholesterol biosynthesis studies—substituting allicin with DADS or AM would reduce inhibitory activity by 73% or 96%, respectively, fundamentally altering experimental outcomes.
- [1] Gebhardt, R., & Beck, H. (1996). Differential inhibitory effects of garlic-derived organosulfur compounds on cholesterol biosynthesis in primary rat hepatocyte cultures. Lipids, 31(12), 1269-1276. View Source
